molecular formula C6H6ClN3O B13131144 N-(3-chloropyrazin-2-yl)acetamide

N-(3-chloropyrazin-2-yl)acetamide

Cat. No.: B13131144
M. Wt: 171.58 g/mol
InChI Key: QOMVWLCEETZXOJ-UHFFFAOYSA-N
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Description

N-(3-chloropyrazin-2-yl)acetamide is an organic compound with the molecular formula C6H6ClN3O It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropyrazin-2-yl)acetamide typically involves the reaction of 3-chloropyrazine-2-carbonitrile with acetic acid in the presence of a catalyst such as Raney nickel. The reaction is carried out under hydrogenation conditions at room temperature, followed by filtration and purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropyrazin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

N-(3-chloropyrazin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-chloropyrazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloropyrazin-2-yl)acetamide
  • N-(5-chloropyrazin-2-yl)acetamide
  • N-(6-chloropyrazin-2-yl)acetamide

Uniqueness

N-(3-chloropyrazin-2-yl)acetamide is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

N-(3-chloropyrazin-2-yl)acetamide

InChI

InChI=1S/C6H6ClN3O/c1-4(11)10-6-5(7)8-2-3-9-6/h2-3H,1H3,(H,9,10,11)

InChI Key

QOMVWLCEETZXOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CN=C1Cl

Origin of Product

United States

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